Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-
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Overview
Description
Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- is a chemical compound with a complex structure that includes a cyclohexanone ring substituted with a hydroxymethyl group and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- typically involves the reaction of cyclohexanone with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-chloro-: Similar in structure but lacks the hydroxymethyl group.
Cyclohexanone: The parent compound without any substituents.
2-Hydroxycyclohexanone: Contains a hydroxyl group instead of the chlorophenyl group.
Uniqueness
Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
920956-95-2 |
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Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15ClO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1,3,5,7,10,13,16H,2,4,6,8H2/t10-,13+/m1/s1 |
InChI Key |
WVRIMPACAHKSIW-MFKMUULPSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)[C@H](C2=CC=CC=C2Cl)O |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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